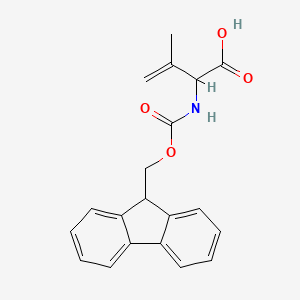

Fmoc-3,4-dehydro-L-Val-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,1,11H2,2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDLNKHXKRYOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3,4-dehydro-L-Val-OH: A Keystone for Conformationally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unnatural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery and peptide science, unnatural amino acids (UAAs) have emerged as indispensable tools for sculpting peptides with enhanced therapeutic properties.[1][2] These novel building blocks offer a gateway to modulating the physicochemical and pharmacological profiles of peptide-based drugs, addressing inherent limitations such as poor metabolic stability and low bioavailability.[2] Among the diverse array of UAAs, α,β-dehydroamino acids represent a pivotal class, characterized by a double bond between their α- and β-carbons.[3] This structural feature imparts significant conformational rigidity to the peptide backbone, a property that is highly sought after in the rational design of peptidomimetics with defined secondary structures.[3]

This guide provides a comprehensive technical overview of Fmoc-3,4-dehydro-L-Val-OH (Fmoc-ΔVal-OH), a prominent member of the dehydroamino acid family. We will delve into its chemical structure, physicochemical properties, synthesis, and its application in solid-phase peptide synthesis (SPPS). Furthermore, we will explore the profound impact of incorporating this sterically demanding residue on peptide conformation and its implications for the development of novel peptide therapeutics.

Chemical Properties and Structure of this compound

This compound, systematically named (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbut-3-enoic acid, is an N-terminally protected α,β-unsaturated amino acid. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it directly amenable to the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategies.

Molecular Structure

The core structure of this compound features a valine side chain with a double bond between the α- and β-carbons. This unsaturation results in a planar geometry around this part of the molecule, which significantly restricts the conformational freedom of the peptide backbone upon incorporation.[3]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a composite method based on established procedures for the synthesis of dehydroamino acids. Step 1: N-Chlorination of L-Valine Methyl Ester

-

Dissolve L-valine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane).

-

Neutralize with a weak base (e.g., saturated sodium bicarbonate solution) and extract the free ester into the organic layer.

-

Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and cool to 0°C.

-

Slowly add a solution of tert-butyl hypochlorite (t-BuOCl) in the same solvent, maintaining the temperature at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with dilute acid and then brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the crude N-chloro-L-valine methyl ester.

Step 2: Dehydrochlorination to form 3,4-Dehydro-L-Valine Methyl Ester

-

Dissolve the crude N-chloro-L-valine methyl ester in a dry, aprotic solvent (e.g., diethyl ether or THF).

-

Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), dropwise at room temperature.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

Filter off the precipitated DBU hydrochloride salt.

-

The resulting solution containing 3,4-dehydro-L-valine methyl ester can be used directly in the next step or purified by column chromatography.

Step 3: Saponification to 3,4-Dehydro-L-Valine

-

To the solution of the dehydrovaline methyl ester, add an aqueous solution of a base such as lithium hydroxide (LiOH).

-

Stir the biphasic mixture vigorously at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the free amino acid into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts and concentrate to obtain crude 3,4-dehydro-L-valine.

Step 4: Fmoc Protection

-

Dissolve the crude 3,4-dehydro-L-valine in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C and add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the product into an organic solvent.

-

Wash the organic layer, dry, and purify by column chromatography to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS. [4]However, due to its steric bulk and the electronic nature of the α,β-unsaturated system, optimization of coupling conditions is often necessary to achieve high yields and avoid side reactions. [5]

SPPS Workflow for Incorporation

Caption: SPPS cycle for incorporating this compound.

Detailed SPPS Protocol

1. Resin Swelling and Fmoc Deprotection:

-

Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once. [6]* Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene adducts.

2. Activation and Coupling of this compound:

-

Rationale: Due to the steric hindrance of the dehydrovaline residue, a highly efficient coupling reagent is recommended. Aminium/uronium-based reagents such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are often preferred over carbodiimides for such challenging couplings as they generally lead to faster reaction rates and lower racemization. [5][6]The addition of a base like N,N-diisopropylethylamine (DIEA) is necessary to neutralize the protonated amine on the resin and facilitate the reaction.

-

Procedure:

-

In a separate vessel, pre-activate a solution of this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (2 equivalents relative to the resin loading) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

-

3. Capping and Subsequent Cycles:

-

If the ninhydrin test indicates incomplete coupling, a second coupling can be performed.

-

Alternatively, any unreacted N-terminal amines can be capped by acetylation with acetic anhydride and a base to prevent the formation of deletion sequences.

-

After successful coupling, wash the resin with DMF and proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid.

Conformational Impact and Role in Drug Design

The defining feature of 3,4-dehydro-L-valine is its ability to impose significant conformational constraints on the peptide backbone. The planarity of the Cα=Cβ double bond and the steric bulk of the two methyl groups restrict the allowable Ramachandran angles (φ and ψ) of the ΔVal residue and its neighboring amino acids. Studies on model peptides containing dehydrovaline have shown that, unlike other dehydroamino acids such as dehydrophenylalanine which tend to induce β-turns, dehydrovaline often promotes a more extended conformation. This preference is attributed to the steric hindrance from the β,β-dimethyl groups, which disfavors the tight folds required for turn structures. This ability to enforce specific, and often non-natural, conformations is a powerful tool in drug design. By strategically incorporating this compound, medicinal chemists can:

-

Stabilize Bioactive Conformations: Lock a peptide into the specific three-dimensional shape required for high-affinity binding to its biological target.

-

Enhance Proteolytic Stability: The rigid structure conferred by dehydrovaline can make the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life.

-

Improve Receptor Selectivity: By fine-tuning the peptide's conformation, it is possible to enhance its binding selectivity for a specific receptor subtype, reducing off-target effects.

Conclusion

This compound is a valuable and powerful building block for the synthesis of conformationally constrained peptides. Its unique structural features provide a means to rationally design peptidomimetics with improved stability, selectivity, and therapeutic potential. While its incorporation into peptides can present synthetic challenges due to steric hindrance, the use of optimized coupling protocols enables its efficient use in solid-phase peptide synthesis. The continued exploration of peptides containing dehydrovaline and other unnatural amino acids will undoubtedly pave the way for the development of the next generation of peptide-based therapeutics.

References

-

Synthetic and conformational studies on dehydrovaline-containing model peptides. (URL: [Link])

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: [Link])

-

Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine - Beilstein Journals. (URL: [Link])

-

BYU ScholarsArchive Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. (URL: [Link])

-

Coupling Reagents - Aapptec Peptides. (URL: [Link])

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: [Link])

-

Synthesis of Orthogonally Protected Labionin - PMC - PubMed Central. (URL: [Link])

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])

-

H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

-

New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. (URL: [Link])

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

-

Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - ChemRxiv. (URL: [Link])

-

Thermal Cleavage of the Fmoc Protection Group - ResearchGate. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC. (URL: [Link])

-

Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. (URL: [Link])

-

Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry - YouTube. (URL: [Link])

-

Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - NIH. (URL: [Link])

-

Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

-

湖北this compound - 多肽定制. (URL: [Link])

-

PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY - The University of Arizona. (URL: [Link])

-

Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation - PMC. (URL: [Link])

-

The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC. (URL: [Link])

-

The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed. (URL: [Link])

-

Proposed fragmentation pathway for the Fmoc-Dap - ResearchGate. (URL: [Link])

-

Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. (URL: [Link])

- CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google P

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. (URL: [Link])

-

23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax. (URL: [Link])

-

Synthesis of alpha-amino acid precursors directly from aldehydes using masked acyl cyanide reagents and N,O-dialkylated hydroxylamines - PubMed. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and conformational studies on dehydroalanine-containing model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

Subject: Synthesis and Characterization of Fmoc-3,4-dehydro-L-Val-OH (Fmoc-ΔVal-OH)

An In-Depth Technical Guide for Researchers

Abstract

α,β-Dehydroamino acids (ΔAAs) are non-proteinogenic residues that confer unique structural and functional properties to peptides, including increased rigidity, resistance to enzymatic degradation, and modified biological activity.[1][2] The sterically hindered dehydrovaline (ΔVal) residue is of particular interest for its ability to induce specific secondary structures.[3] This guide provides a comprehensive technical overview of a proposed synthetic pathway for N-α-Fmoc-protected 3,4-dehydro-L-valine (Fmoc-ΔVal-OH), a valuable building block for solid-phase peptide synthesis (SPPS). We will explore the causal chemistry behind the synthetic strategy, detail a step-by-step experimental protocol, and outline a rigorous analytical workflow for the characterization and quality control of the final product. This document is intended for researchers and professionals in peptide chemistry and drug development.

Introduction: The Significance of Dehydrovaline

The incorporation of α,β-dehydroamino acids into peptide sequences is a powerful strategy for modulating their therapeutic potential.[4][5] Unlike simpler dehydro residues like dehydroalanine (ΔAla), the synthesis and incorporation of β,β-disubstituted residues such as dehydrovaline present significant synthetic challenges. These challenges include steric hindrance during peptide coupling and the potential for undesired side reactions, such as oxazoline formation.[4][6]

The presence of the Cα=Cβ double bond imparts conformational constraints on the peptide backbone, often nucleating β-turn structures.[3] This structural rigidity can enhance binding affinity to biological targets and, critically, improve proteolytic stability, a major hurdle in peptide-based drug development.[4] Fmoc-ΔVal-OH is therefore a high-value building block for creating novel peptidomimetics with enhanced pharmacological profiles.

Proposed Synthetic Strategy: From Precursor to Product

The synthesis of peptides containing bulky dehydroamino acids like ΔVal is often challenging.[6][7] A direct, single-step synthesis of Fmoc-ΔVal-OH is not commonly reported. Therefore, an efficient strategy involves the synthesis of a suitable precursor that can be converted to the dehydro-residue. One of the most established methods for generating α,β-unsaturation is through the elimination of a β-positioned leaving group.[6]

Our proposed strategy centers on the base-promoted elimination from a sulfonium ion derivative of Fmoc-penicillamine (Fmoc-Pen-OH), a commercially available analogue of valine containing a β-thiol group. This approach circumvents issues associated with the direct dehydration of β-hydroxyvaline, which can be complicated by competing oxazoline formation.[4]

The overall workflow is visualized below.

Caption: Proposed synthetic workflow for Fmoc-ΔVal-OH.

Rationale Behind Experimental Choices

-

Precursor Selection (Fmoc-Pen-OH): Penicillamine provides the valine backbone with a pre-installed, activatable group (thiol) at the β-position. Starting with the Fmoc-protected version simplifies the synthesis by avoiding additional protection/deprotection steps.

-

S-Alkylation Reagent (1,4-Diiodobutane): This reagent effectively converts the thiol into a bulky tetrahydrothiophenium leaving group. This sulfonium salt is highly susceptible to E2 elimination.

-

Base Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base. Its primary function is to abstract the α-proton, initiating the elimination cascade. Its non-nucleophilic nature is crucial to prevent competing substitution reactions.

-

Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that can dissolve the protected amino acid, reagents, and intermediates, facilitating a homogeneous reaction environment.

Experimental Protocol: Synthesis of Fmoc-ΔVal-OH

This protocol is adapted from established principles of sulfonium ion elimination for the synthesis of dehydroamino acids.[4] Researchers should perform initial reactions on a small scale to optimize yields.

Materials:

-

Fmoc-L-Penicillamine (Fmoc-Pen-OH)

-

1,4-Diiodobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Step 1: Formation of the Sulfonium Salt Intermediate a. To a solution of Fmoc-Pen-OH (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq) and 1,4-diiodobutane (1.5 eq). b. Stir the mixture vigorously at room temperature under a nitrogen atmosphere for 12-18 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. This step converts the thiol into a tetrahydrothiophenium salt, which is an excellent leaving group for the subsequent elimination.

-

Step 2: DBU-Mediated Elimination a. Cool the reaction mixture from Step 1 to 0 °C in an ice bath. b. Slowly add DBU (2.0 eq) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the product by TLC. d. The DBU abstracts the α-proton, leading to an E2 elimination of the sulfonium group and formation of the Cα=Cβ double bond.

-

Step 3: Work-up and Extraction a. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3). b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 4: Purification a. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane containing 0.1% acetic acid) to yield pure Fmoc-3,4-dehydro-L-Val-OH.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized Fmoc-ΔVal-OH.

Molecular Structure Visualization

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[8]

-

¹H NMR Spectroscopy:

-

Fmoc Group: A series of multiplets will appear in the aromatic region (~7.3-7.9 ppm).[9]

-

Vinyl Protons (CH₃): Two distinct singlets (or narrow multiplets) are expected for the two methyl groups attached to Cβ. Their chemical shifts will be downfield compared to a saturated valine, likely in the range of 1.8-2.2 ppm.

-

α-Proton (Cα-H): A singlet or narrow multiplet is expected around 5.0-5.5 ppm. The lack of coupling to a β-proton is a key indicator of the double bond.

-

Amide Proton (N-H): A doublet (coupling to Cα-H) typically between 7.0-8.0 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet, often above 10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals are expected: one for the carboxylic acid (~170-175 ppm) and one for the Fmoc urethane (~156 ppm).[10]

-

Olefinic Carbons (Cα=Cβ): The most diagnostic signals. Cα is expected around 125-135 ppm, and the quaternary Cβ will be further downfield, around 135-145 ppm.

-

Fmoc Carbons: A characteristic set of signals between ~120-145 ppm for the aromatic carbons and signals for the CH and CH₂ of the fluorenyl moiety (~47 and ~67 ppm, respectively).[9]

-

Methyl Carbons: Two signals for the non-equivalent methyl groups, typically in the 20-25 ppm range.

-

| Expected NMR Data Summary (Approximate) | |

| Technique | Key Chemical Shifts (δ, ppm) |

| ¹H NMR | 7.3-7.9 (Fmoc Ar-H), 7.0-8.0 (NH), 5.0-5.5 (α-H), 1.8-2.2 (2 x CH₃) |

| ¹³C NMR | 170-175 (COOH), ~156 (Fmoc C=O), 135-145 (Cβ), 125-135 (Cα), 20-25 (2 x CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

-

Technique: Electrospray Ionization (ESI) is ideal for this type of molecule.

-

Expected Mass: The molecular formula for Fmoc-ΔVal-OH is C₂₀H₁₉NO₄. The expected monoisotopic mass is 337.13 g/mol .

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample into the ESI source.

-

Acquire data in both positive and negative ion modes.

-

In positive mode, expect to observe the protonated molecule [M+H]⁺ at m/z 338.14.

-

In negative mode, expect to observe the deprotonated molecule [M-H]⁻ at m/z 336.12.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final product.[11][12]

-

Methodology: A reversed-phase HPLC (RP-HPLC) method is most appropriate.

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from ~30% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm (for the Fmoc group).

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A pure sample should exhibit a single major peak.

-

Conclusion

The synthesis of this compound is a challenging but valuable endeavor for peptide chemists. The proposed method, based on a sulfonium salt elimination, offers a robust pathway that mitigates common side reactions. Rigorous analytical characterization using NMR, MS, and HPLC is not merely a final check but an integral part of the synthetic process, providing crucial feedback for reaction optimization and ensuring the final product meets the high-purity standards required for successful peptide synthesis and drug discovery applications.

References

- Bowers, A. A.; Bogart, J.W. (2019). Synthesis of dehydroamino acid-containing peptides via N-chlorination of amides. Org. Biomol. Chem., 17, 3653. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8Pvwy4kcDBD2hj7M3s9lRhK_OU_KEPOUxoEttlREez5RnZQ0h-KM8K16_3JaRxRRM3xrnw4so3FSA8bSE9-jJKkx6qZY7c2F-f6mPSYgCoiI7EgSEpxbvh0v270TqvhwxnfR9YmLbbJNLFIfgWTCUmHTaSrNOIfKlY0Qa1wBsScToItgrni6EFTrQwR-nlPaoLnREnkwZktVlEBoQ6wQvPK6RDh19_i_YAPUmbQmqVdnqPJBAI=]

- Jiang, J.; Ma, Z.; Castle, S. L. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF95W8xyLx9DpWQeP-CQyNZYb5PG61-FOMW1pd2ukNmrieCBCVxf76PkxszXI-ALlv2M_jlNYOB8lfi_pJaAxRilWqPwq1goa8189OtrdX2yV2758D3wZZ0XBNj5PO_0AnNwkcz_M368Rbc0A==]

- Various Authors. (2024). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhoGCmsJr57oUTDYBnBz0Y2uisBFcSEOk5c91k1zzdB1Fk-9V1iL2lN11eSForPWfYW4Q-DeFnoMQ3OjwRmsveCUI1pMGRfaAYxe4ODL-O1PBa-skBGS3ZfYVclaKlw18dsI4dgMsXS21ipWJLksgmJH5v5ZoBjMkW1Fs=]

- Pattabiraman, V. R., & Vederas, J. C. (2001). An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg0uz39Y--UC11AXrBptEEdKiJP-Y3Opvcz1Wn6Pe_gRdOOoJM3hr4MBt2pndekU0O40CtmcW2QEXyVkpJj-EIbwb3y0iJ5H77EzqW7FthuoaM7fpTpiytXvcfLGx07jXTiHw=]

- Various Authors. (n.d.). High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_66TCY3Da_Ox-fLoPOt5_41i9jiTKBBwh1Ii5wRNfPEksmu6WgTzzeIZH6gqFfdyXWtvcDSD36BnOcI6X-kYMxlRLMjzkpF3_PElSCgM9uqvo3CgwVhC9Dwq333QhkJty6-4HhARVx3SVxoQ=]

- Various Authors. (n.d.). Supporting Information. ScienceOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpLZq8brP4qTbQQGqbLIKM1B9-MFiypFVZlHD5AEqYSFlsDL734J_OWosgeXHXB0UsRGd7UlJZr-xfU8YNhey7cEfq9Fhkg838iysYuIBcelkxzV0YqHHS3jY0ZYeqVXs4lkm8nkTDJSgr6GkTqinOAbOZEmIZXQL2iJMan8KfwDmdLhMb1jmIFU58iPXeVvLaitlkz0wNS9rng_UZyHoMcQu1eWx0YYu-Si57d135BG98947ADJNFyXWZsS4cm8M=]

- Various Authors. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtK_gwD-el3Hcxr8Fo95a_4SUSn7okksBgO2GyE0e2KaP_VFYywgJdfACHwa1rb5jnG1EvU-drUeEVUFXLwxEhpfOiC25gETRW3KBXKy3frB8uNba0lx8DDzMWiZU6XBsgv8_t5yPCvzBgEg==]

- Various Authors. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElBk_UCxafbrTgQkvO-jqyC042U---imoJzX9tvYSBuFLkKbv7UDxJpu0FhBz5e5lJh9oA8ysukkQlhaH7uMWauTZ9wBrCpu43bKzAIJcs36S6Cygj15AhkkJ5GpcUJvbhYLvUlMKpXxVttx7v2HucTsjX-qWEo-eKIMfuHu_K682dqpSa739Tny8mV9vticfRNAYAziNfGFmfAw6gKwR7MC7LV0SeNQj4ogfP86paEHXJTWf7m9APNUcZRKOY0GRILwEratVA9wfiSnw5pt1qvtnFvWLBAenpE_7JgkC2BMZNcSV3CeY8NK5Nug==]

- Singh, M., & Chauhan, V. S. (n.d.). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8QrQeFav8JgXKDWKGBCUsmGRp0VrmkEZNn0RFhrhikc3u2RpeWmm05WOURJ5kLSM88X5pAaYg9UbbpcnL3qIqKbhifVpCcpLoQEE6FGz9XMcl3xUEOw3k-LIy86xXKbCmCk8GZgj8vNdV_RIjT7Pf74HCoiUp]

- Various Authors. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpGTCc6HDO-NUPOSKwsOotcFoJBtl-dnXnR40wWz1INcuatwbu6LfOXx-5qmPulWnN7tM_LQErk1Pl_oAghaE0Cvcqmki29T2oSY0kJkTllSLcvqXOz8A4GlpKT7QLALjC90wkqMByRR6toN4=]

- BenchChem Technical Support Team. (2025). A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwWr2zxW25_R5TTB2irSGkzMnN8_QS9hhup7ua6mwgO8czzkf05TBUto4AZ5rHc_kntPOFp35_Cgn5xBaTIxykcGerkJXxvDFH_x_9tz9sR-arS2nXc2JbfSMtszQPdm_dAVWKbe8nIGK4d7uSH8NCozDPilxsldaMSRp8sveGenIQH45UwOh8IQBXCo86sVA5Mb7bwkK5M2ahRZBjijfCi22LwM9lBMtHWXNI_A4Mg_uwFXU0Byo7zaBZRQ==]

- Herbert, P., et al. (n.d.). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbc3AJLWsn-YpXdjv_LfHBxdCDveWcP5cY8pr_jEbeQ-kxFybM940ED2R0rr0_XeD8Zn8AtxKXICmA8ocTjbcqGtfsvYnjJynA3NX7v_-y0lNJ10cw0vB_FJrn0fy7KGuAiiKPnID43B1ClZSWNeSsmI2Whu_eJc79a_1G91lpnMMKK_kx_rxXIfrkfUeVBgXqo8C3ZIzcTpH_UWOdxOjucbl3l2Dn3c9EF2RhJnQvRTiMUFZq60s=]

- Various Authors. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFwdQOLQZlxRCCSVMfmqbB_Ig9eqFykaCd3WjDej0_XLTAEdMWCYWSpRQzK50_A7l_F3G2_g4gda1p_tAZNgN6gvEc-meBQ82DppZQe6puCmdilirj3ByKvJzm2rGsosdOo-w=]

Sources

- 1. Synthesis of dehydroamino acid-containing peptides via N-chlorination of amides - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. ias.ac.in [ias.ac.in]

- 4. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unique Chemistry of Fmoc-Dehydrovaline: A Double-Edged Sword

An In-depth Technical Guide on the Stability and Storage of Fmoc-Dehydrovaline

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-α,β-didehydrovaline (Fmoc-ΔVal-OH) is a non-proteinogenic amino acid derivative prized in solid-phase peptide synthesis (SPPS) for its ability to introduce conformational constraints into peptides. This feature is critical for developing peptides with enhanced biological activity and stability. However, the inherent chemical nature of the α,β-unsaturation that provides these benefits also renders the molecule susceptible to degradation. Ensuring the chemical integrity of Fmoc-dehydrovaline is paramount for the successful synthesis of high-purity target peptides. This technical guide provides a comprehensive framework for understanding the stability of Fmoc-dehydrovaline, outlining its primary degradation pathways, and establishing field-proven protocols for its optimal storage, handling, and purity assessment.

The utility of Fmoc-dehydrovaline stems from the Cα=Cβ double bond within its structure. This unsaturation imparts a planar, rigid geometry that can significantly influence the secondary structure of a peptide, often promoting stable turn or helical conformations. The inclusion of such residues is a key strategy for improving metabolic stability and receptor binding affinity.

However, this electron-rich double bond is also a reactive site, making the molecule more labile than its saturated counterparts. Furthermore, the N-terminal Fmoc protecting group, while essential for SPPS, has its own stability limitations that must be managed.[1] Understanding these vulnerabilities is the first step toward mitigating them.

Primary Degradation Pathways

The stability of Fmoc-dehydrovaline is compromised by several chemical reactions that can occur during storage and handling if conditions are not optimal. The principal pathways of degradation are outlined below.

-

Hydrolysis: In the presence of moisture, two primary hydrolytic events can occur. The amide bond of the valine backbone can be hydrolyzed, though this is generally slow in solid form. More significantly, the Fmoc group itself can be susceptible to hydrolysis under certain pH conditions, and the double bond can undergo hydration, particularly under acidic or basic catalysis.[2]

-

Base-Catalyzed Decomposition: The Fmoc group is notoriously labile to basic conditions, which is the principle of its removal during SPPS.[1] Exposure to even weak bases during storage or handling can lead to premature deprotection, generating dibenzofulvene and the free amino acid, which can then participate in unwanted side reactions.

-

Oxidation: The Cα=Cβ double bond is susceptible to oxidation, which can lead to the formation of epoxides or even cleavage of the bond, resulting in truncated and functionally inert byproducts. This process can be accelerated by exposure to atmospheric oxygen and light.[3]

-

Photodegradation: The fluorenyl moiety of the Fmoc group is a strong chromophore that absorbs UV light.[4] Prolonged exposure to light, especially UV light, can lead to photochemical degradation of the protecting group and potentially initiate radical reactions involving the double bond.

Caption: Key degradation pathways affecting the stability of Fmoc-dehydrovaline.

Validated Protocols for Storage and Handling

To preserve the purity and reactivity of Fmoc-dehydrovaline, stringent adherence to proper storage and handling procedures is essential. The following protocols are designed to create a self-validating system that minimizes exposure to degradative elements.

Long-Term Storage Conditions

All quantitative data and rationales are summarized in the table below for easy reference.

| Parameter | Recommended Condition | Causality and Rationale |

| Temperature | -20°C or lower | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation, ensuring maximum shelf life.[5] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis.[6] |

| Light | Store in an amber or opaque vial inside a dark location | The fluorenyl group is UV-active; protection from light prevents photodegradation and potential light-induced side reactions.[4][6] |

| Moisture | Tightly sealed container within a desiccator | Prevents the ingress of atmospheric moisture, which is a key reactant in hydrolytic degradation pathways.[5][6] |

Experimental Protocol: Handling and Aliquoting

This protocol ensures the compound is not compromised during routine laboratory use.

Objective: To safely dispense Fmoc-dehydrovaline for experimental use while maintaining the integrity of the bulk supply.

Materials:

-

Main stock container of Fmoc-dehydrovaline

-

Small, pre-dried amber glass vials for aliquots

-

Laboratory balance in a controlled environment (e.g., glove box or balance enclosure)

-

Inert gas source (Argon or Nitrogen)

-

Dry spatulas and weighing papers

-

Desiccator

Procedure:

-

Temperature Equilibration: Transfer the sealed main container from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This critical step prevents atmospheric moisture from condensing on the cold solid when the container is opened.[5]

-

Inert Atmosphere Transfer: If available, transfer the container and all necessary tools into an inert atmosphere glove box. If not, arrange a gentle, continuous stream of argon or nitrogen to flow over the balance and handling area.

-

Dispensing: Open the main container for the minimum time possible. Using a clean, dry spatula, quickly weigh the desired amount of the solid.

-

Aliquoting: For routine use, it is highly recommended to pre-weigh single-use aliquots into smaller vials. This avoids repeated freeze-thaw cycles and exposure of the main stock to the environment.

-

Resealing and Storage: Before resealing the main container, flush the headspace with inert gas. Seal the cap tightly with paraffin film for extra security. Immediately return the main container and any prepared aliquots to the -20°C freezer.

Caption: Recommended workflow for the storage and handling of Fmoc-dehydrovaline.

Analytical Purity Assessment

Regular purity verification is a cornerstone of quality control. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[7][8]

Experimental Protocol: Purity Analysis by RP-HPLC

Objective: To quantify the purity of an Fmoc-dehydrovaline sample and detect potential degradation products.

Materials & Instrumentation:

-

Fmoc-dehydrovaline sample

-

HPLC system with a UV detector (or Diode Array Detector)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA), HPLC-grade

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in ACN.

-

-

Sample Preparation: Accurately prepare a 1 mg/mL solution of the Fmoc-dehydrovaline sample in acetonitrile.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm (where the Fmoc group has strong absorbance).[7]

-

Injection Volume: 5-10 µL

-

Gradient Program (Example):

-

0-2 min: 30% B

-

2-17 min: 30% to 90% B (linear gradient)

-

17-20 min: 90% B (hold)

-

20-21 min: 90% to 30% B (linear gradient)

-

21-25 min: 30% B (re-equilibration)

-

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Degradation products will typically appear as earlier-eluting (more polar) or later-eluting peaks.

Conclusion

The successful incorporation of Fmoc-dehydrovaline into synthetic peptides is critically dependent on the integrity of the starting material. Its unique α,β-unsaturation, while beneficial for peptide conformation, introduces inherent chemical liabilities. By understanding the primary degradation pathways—hydrolysis, base-catalyzed decomposition, oxidation, and photodegradation—researchers can implement robust storage and handling protocols to mitigate these risks. Storing the compound at or below -20°C under a dry, inert, and dark atmosphere is essential. Adherence to meticulous handling procedures, such as temperature equilibration and aliquoting, further preserves its quality. Finally, routine purity assessment by RP-HPLC provides the ultimate validation of the material's integrity, ensuring reproducible and high-quality outcomes in peptide synthesis and drug development.

References

-

Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fmoc-Val-Ala-OH | C23H26N2O5 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: ChemRxiv URL: [Link]

-

Title: Fmoc-α,β-dehydro-2-Abu-OH Source: Aapptec Peptides URL: [Link]

-

Title: Handling and Storage of Peptides - FAQ Source: AAPPTEC URL: [Link]

-

Title: Comprehensive Guide to Hydrolysis and Analysis of Amino Acids Source: Waters Corporation URL: [Link]

-

Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Source: Almac Group URL: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. almacgroup.com [almacgroup.com]

Spectroscopic Characterization of Fmoc-3,4-dehydro-L-Val-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Due to the scarcity of direct experimental data for Fmoc-3,4-dehydro-L-Val-OH, this guide will leverage the well-documented spectroscopic data of its saturated counterpart, Fmoc-L-Val-OH , as a foundational reference. By applying fundamental principles of spectroscopy, we will predict and rationalize the key differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon the introduction of the 3,4-double bond. This comparative approach provides a robust framework for the identification and characterization of this valuable synthetic building block.

Molecular Structure Comparison

A clear understanding of the structural differences between Fmoc-L-Val-OH and this compound is paramount for interpreting their respective spectra. The key distinction is the presence of a double bond between the β- and γ-carbons in the dehydro analogue.

Caption: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

| Vibrational Mode | Fmoc-L-Val-OH (Expected cm⁻¹) | This compound (Predicted cm⁻¹) | Rationale for Predicted Change |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Unchanged. |

| N-H stretch (Amide) | ~3300 | ~3300 | Unchanged. |

| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 | Unchanged. |

| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 | Will still be present but may be weaker. |

| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | Unchanged. |

| C=O stretch (Carbamate) | ~1690 | ~1690 | Unchanged. |

| C=C stretch (Alkene) | N/A | ~1650 | Key diagnostic peak. |

| C=C stretch (Aromatic) | ~1450, ~1500-1600 | ~1450, ~1500-1600 | Unchanged. |

The most significant and diagnostic difference in the IR spectrum will be the appearance of a C=C stretching vibration at approximately 1650 cm⁻¹ for this compound.

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal after analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

| Parameter | Fmoc-L-Val-OH | This compound | Rationale for Difference |

| Molecular Formula | C₂₀H₂₁NO₄ | C₂₀H₁₉NO₄ | Loss of two hydrogen atoms. |

| Exact Mass | 339.1471 | 337.1314 | Reflects the change in molecular formula. |

| [M+H]⁺ | 340.1544 | 338.1387 | Protonated molecule. |

| [M+Na]⁺ | 362.1363 | 360.1206 | Sodiated adduct. |

The molecular ion peak for this compound will be 2 mass units lower than that of Fmoc-L-Val-OH, which is a definitive confirmation of the presence of the double bond. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum for the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Caption: A simplified workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. By contrasting its expected spectral features with those of the well-characterized Fmoc-L-Val-OH, researchers can confidently identify and characterize this unsaturated amino acid derivative. The key diagnostic features to look for are the downfield shifts of the vinylic protons and carbons in the NMR spectra, the appearance of a C=C stretching band in the IR spectrum, and a molecular weight that is 2 Da lower in the mass spectrum. These spectroscopic signatures are crucial for ensuring the purity and structural integrity of this compound in its application for the synthesis of novel peptides and peptidomimetics.

References

-

PubChem - Fmoc-L-valine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general reference for spectroscopic techniques).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Methodological & Application

Coupling reagents for Fmoc-3,4-dehydro-L-Val-OH in SPPS

Application Note & Protocol

Strategic Coupling of Fmoc-3,4-dehydro-L-Val-OH in Solid-Phase Peptide Synthesis: A Guide to Reagent Selection and Optimized Protocols

Abstract & Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhance proteolytic stability, enforce specific secondary structures, and modulate biological activity.[1][2] Among these, α,β-dehydroamino acids (ΔAAs), such as 3,4-dehydro-L-Valine (ΔVal), are particularly valuable.[3][4] The α,β-unsaturation introduces conformational rigidity, which can be pivotal for locking a peptide into a bioactive conformation. We have previously shown that incorporating a bulky ΔAA like ΔVal can significantly enhance proteolytic stability without altering the desired secondary structure.[2]

However, the unique structural features of this compound present significant challenges during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance imposed by the vinyl group's methyl substituents, analogous to the bulky side chain of valine, can severely impede acylation efficiency.[5] This often leads to incomplete reactions, truncated sequences (deletion sequences), and low yields. The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore not merely procedural choices, but critical determinants of success.

This guide provides a comprehensive analysis of coupling reagents for the efficient incorporation of Fmoc-ΔVal-OH. We will delve into the mechanistic rationale for reagent selection, present a comparative analysis of common activators, and provide a field-proven, step-by-step protocol for researchers aiming to successfully synthesize ΔVal-containing peptides.

The Core Challenge: Steric Hindrance and Reactivity

The primary obstacle in coupling Fmoc-ΔVal-OH is the significant steric bulk around the α-carbon and the carboxyl group. This hindrance slows the rate of nucleophilic attack by the resin-bound N-terminal amine, demanding a highly reactive activated species to drive the reaction to completion. Standard coupling conditions that are sufficient for less hindered amino acids like Alanine or Glycine will often fail.

Furthermore, while all activated amino acids carry a risk of epimerization at the α-carbon, the choice of coupling reagent and base can either mitigate or exacerbate this side reaction.[6][7][8] For challenging couplings, conditions must be potent enough to overcome steric barriers without being so harsh that they compromise the stereochemical integrity of the nascent peptide.

Comparative Analysis of Coupling Reagents

The success of a difficult coupling hinges on the formation of a highly reactive activated intermediate. We will compare three major classes of coupling reagents: aminium/uronium salts, phosphonium salts, and carbodiimides.

Aminium/Uronium Salts: The Reagents of Choice

Salts like HATU, HBTU, and HCTU are renowned for their high reactivity and efficiency, making them the preferred choice for hindered couplings.[9]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Experimental evidence consistently demonstrates the superiority of HATU for sterically demanding couplings.[10][11][12] The key to its enhanced performance lies in the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which generates a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[11][12] This heightened reactivity facilitates a more rapid and complete acylation, which is essential for overcoming the steric hindrance of ΔVal.[11][13]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU is generally less potent than HATU.[10][12] For a challenging residue like ΔVal, HBTU may require longer reaction times or double coupling to achieve the same efficiency as a single HATU-mediated coupling.[10]

Recommendation: HATU is the unequivocally recommended reagent for incorporating Fmoc-ΔVal-OH. Its ability to form a highly reactive intermediate provides the best chance of achieving high coupling efficiency in a reasonable timeframe, while the stability of the OAt-ester helps to minimize racemization.[13]

Carbodiimides: A Cost-Effective but Slower Alternative

-

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl Cyano(hydroxyimino)acetate): The combination of a carbodiimide with an additive like OxymaPure® is a robust and cost-effective system.[5] The primary drawback is a slower reaction rate compared to onium salts.[5] For a residue as hindered as ΔVal, this can lead to significantly longer coupling times and a higher probability of incomplete reactions. While the use of Oxyma effectively suppresses racemization[7], the kinetic limitations make this system less ideal for this specific application.

Data Summary: Reagent Performance for Hindered Couplings

The following table summarizes the expected performance of key coupling reagents for the incorporation of Fmoc-ΔVal-OH, based on well-documented data for other sterically hindered amino acids.[5][9][11]

| Coupling Reagent System | Reagent Class | Typical Coupling Time (Hindered AA) | Expected Efficiency for ΔVal | Risk of Racemization | Key Rationale |

| HATU/DIPEA | Aminium Salt | 30-90 minutes | Very High (>98%) | Very Low | Forms highly reactive OAt-ester, ideal for overcoming steric bulk.[11][12][13] |

| HBTU/DIPEA | Aminium Salt | 60-180 minutes | Good to High (>90%) | Low | Less reactive OBt-ester may require longer times or double coupling.[10] |

| DIC/Oxyma | Carbodiimide | 2-6 hours | Moderate to Good | Very Low | Slower kinetics; high risk of incomplete coupling with highly hindered residues.[5][7] |

Visualization of the Recommended Pathway

To better understand the rationale for selecting HATU, the following diagrams illustrate the activation mechanism and the overall workflow for incorporating Fmoc-ΔVal-OH.

Caption: Mechanism of Fmoc-ΔVal-OH activation by HATU and subsequent coupling.

Caption: Recommended SPPS workflow for coupling this compound.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol assumes a standard Fmoc-SPPS strategy on a 0.1 mmol scale. Adjust volumes and masses accordingly for different scales.

Materials & Reagents

-

Resin: Swollen N-terminally deprotected peptide-resin (e.g., Rink Amide, Wang).

-

Amino Acid: this compound (4 eq., 0.4 mmol).

-

Coupling Reagent: HATU (3.9 eq., 0.39 mmol).

-

Base: N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

-

Solvent: Anhydrous, peptide-synthesis-grade N,N-Dimethylformamide (DMF).

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Monitoring: Kaiser Test kit or equivalent ninhydrin-based test.

Step-by-Step Methodology

-

Resin Preparation:

-

Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed using 20% piperidine in DMF.

-

Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all residual piperidine. Perform a final wash with DCM (3x) and DMF (3x).

-

-

Activation of Fmoc-ΔVal-OH:

-

In a separate, clean glass vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF (approx. 2 mL for 0.1 mmol scale).

-

Add DIPEA (8 eq.) to the solution.

-

Agitate the activation mixture at room temperature for 1-2 minutes. The solution may change color. Do not wait longer, as prolonged activation can lead to side reactions.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the vessel containing the washed resin.

-

Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

-

Agitate the reaction mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours.

-

-

Reaction Monitoring:

-

After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies the presence of unreacted free amines and an incomplete coupling.

-

-

Post-Coupling Procedure:

-

If Kaiser test is negative: The coupling is successful. Proceed to wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next deprotection cycle.

-

If Kaiser test is positive: A second coupling (recouple) is necessary.

-

Drain the reaction vessel.

-

Wash the resin with DMF (3x).

-

Repeat steps 2 (Activation) and 3 (Coupling), agitating for an additional 1-2 hours.

-

Re-monitor with the Kaiser test. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences before proceeding.

-

-

Troubleshooting & Final Considerations

-

Persistent Incomplete Coupling: If double coupling with HATU fails, consider increasing the reaction temperature to 40°C. However, be aware that elevated temperatures can increase the risk of racemization for the preceding amino acid residue.

-

Side Reactions: The primary side reaction of concern is guanidinylation of the N-terminus if HATU is used in vast excess without pre-activation.[6] The described protocol of pre-activating the amino acid with a stoichiometric amount of HATU minimizes this risk. The bulky nature of ΔVal makes it relatively inert to conjugate additions by nucleophiles like piperidine.[2]

-

Validation: The ultimate validation of a successful coupling is the analysis of the final, cleaved peptide by LC-MS to confirm the correct mass, indicating the incorporation of the ΔVal residue.

By employing a potent uronium salt activator like HATU and following this optimized protocol, researchers can reliably overcome the steric challenges associated with this compound, enabling the successful synthesis of conformationally constrained and proteolytically resistant peptides.

References

- Bowers, A. A.; Bogart, J.W. (2019). Synthesis of dehydroamino acid-containing peptides via N-chlorination of amides. Org. Biomol. Chem., 17, 3653.

- Jiang, J.; Ma, Z.; Castle, S. L. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 71, 153175.

- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem Technical Guides.

- BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. BenchChem Technical Guides.

- Pullan, N. A. (2022). Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. University of South Florida Scholar Commons.

- Pullan, N. A. (2022). Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides.

- Castle, S. L. et al. (2014). Solid-phase synthesis of peptides containing bulky dehydroamino acids.

- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. BenchChem Technical Guides.

- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (2025). A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. BenchChem Technical Guides.

- Kent, S. B. H. et al. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 11073-11078.

- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem Technical Guides.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Briefs.

- Liu, W. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Tadesse, S. et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 5001.

Sources

- 1. Synthesis of dehydroamino acid-containing peptides via N-chlorination of amides - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 2. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]

- 4. Synthesis and Applications of <b>α,β</b>-Dehydroamino Acid-Containing Peptides - ProQuest [proquest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pnas.org [pnas.org]

Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-3,4-dehydro-L-Val-OH

Introduction: The Challenge of Peptide Instability

Peptide-based therapeutics offer high specificity and potency, positioning them as premier candidates for a new generation of drugs. However, a primary obstacle to their widespread clinical success is their inherent instability. Peptides are rapidly degraded by proteases in biological systems, leading to short in vivo half-lives and limiting their therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to sterically and electronically shield the peptide backbone from enzymatic attack. One such powerful tool is Fmoc-3,4-dehydro-L-Val-OH (Fmoc-ΔVal-OH), an α,β-dehydroamino acid that imparts significant proteolytic resistance.

This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing Fmoc-ΔVal-OH to develop more stable and robust peptide drug candidates.

Mechanism of Stability Enhancement: Conformational Rigidity

The enhanced stability of peptides containing 3,4-dehydro-L-Valine stems from the introduction of a carbon-carbon double bond between the α and β carbons of the amino acid side chain. This structural modification confers stability through two primary mechanisms:

-

Conformational Constraint: The sp2 hybridization of the α- and β-carbons introduces a planar, rigid structure within the peptide backbone. This rigidity reduces the conformational flexibility of the peptide, making it a poorer substrate for proteases, which often recognize and cleave flexible, unfolded regions of a peptide chain. By favoring a more folded or constrained conformation, dehydrovaline-containing peptides are less susceptible to proteolytic degradation[1][2].

-

Steric Hindrance: The bulky nature of the dehydrovaline side chain provides a steric shield, directly hindering the approach of protease active sites to the adjacent peptide bonds. This effect is particularly pronounced with bulky α,β-dehydroamino acids like dehydrovaline[1][2].

Research has shown that the incorporation of dehydrovaline can significantly increase resistance to degradation by broad-spectrum proteases like Pronase. The position of the dehydrovaline residue within the peptide sequence can influence the degree of stability enhancement, with incorporation into turn regions of structured peptides, such as β-hairpins, being particularly effective[1][2].

Diagram 1: The Structure of this compound

A schematic representation of the this compound molecule.

Data Presentation: Enhanced Proteolytic Stability

The following table summarizes data from a study on a model β-hairpin peptide, demonstrating the significant increase in stability against proteolytic degradation when a native asparagine residue is replaced with dehydrovaline.

| Peptide Sequence | Modification | % Intact Peptide after 1h with Pronase | Half-Life (t½) in Pronase (min) | Fold Improvement in Stability |

| Ac-VRKVD(Asn)GNGYI-NH2 | Native | ~15% | ~20 | 1x |

| Ac-VRKVD(ΔVal)GNGYI-NH2 | dehydro-L-Valine | ~90% | ~140 | ~7x |

Table 1: Comparative stability of a native β-hairpin peptide and its dehydrovaline-containing analogue upon exposure to Pronase. Data synthesized from findings in Jalan et al., Org. Lett. 2017[1][2].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dehydrovaline-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.

Diagram 2: SPPS Workflow for Dehydrovaline Peptide Synthesis

A generalized workflow for the solid-phase synthesis of a peptide containing dehydrovaline.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with a second treatment of 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of Standard Fmoc-Amino Acids:

-

Pre-activate a solution of the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling of this compound:

-

Note: Due to the steric hindrance and altered electronics of dehydrovaline, a more robust coupling strategy is recommended.

-

Prepare a solution of this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 4-6 hours. A double coupling may be necessary for optimal results.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA[3].

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the dehydrovaline-containing peptide[4].

-

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to compare the stability of a native peptide and its dehydrovaline-modified analogue in human serum.

Diagram 3: Workflow for Serum Stability Assay

A step-by-step workflow for assessing peptide stability in a serum matrix.

Materials:

-

Purified native peptide and dehydrovaline-containing peptide

-

Human serum (commercially available)

-

DMSO

-

Acetonitrile (ACN) with 0.1% TFA

-

Thermomixer or incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Procedure:

-

Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of both the native and modified peptides in DMSO.

-

Incubation:

-

Pre-warm an appropriate volume of human serum to 37°C.

-

Spike the serum with each peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1% to avoid inhibiting enzymatic activity[5].

-

Incubate the samples at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

-

Immediately quench the enzymatic reaction by adding 2 volumes (100 µL) of ACN containing 0.1% TFA.

-

Vortex and incubate on ice for 10 minutes to precipitate serum proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for HPLC analysis.

-

-

RP-HPLC Analysis:

-

Inject the supernatant onto a C18 RP-HPLC column.

-

Run a gradient of ACN in water (both with 0.1% TFA) to separate the intact peptide from its degradation products.

-

Monitor the elution at 214 nm or 280 nm.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the intact peptide for each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

-

Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life (t½) for each peptide[5][6].

-

Characterization of Dehydrovaline-Containing Peptides

Proper characterization of the final peptide is crucial to confirm successful synthesis and purity.

-

RP-HPLC: Used for both purification and final purity assessment. The introduction of the double bond in dehydrovaline can alter the hydrophobicity of the peptide, potentially leading to a different retention time compared to the native peptide[7].

-

Mass Spectrometry (MS): Essential for confirming the correct molecular weight. The mass of a dehydrovaline-containing peptide will be 2 Da less than its native valine-containing counterpart.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detailed structural analysis. 1H NMR can confirm the presence of the vinyl protons of the dehydrovaline residue and can be used to study the overall conformation of the peptide in solution[7].

Conclusion

The incorporation of this compound is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The conformational rigidity and steric bulk imparted by the dehydrovaline residue significantly reduce susceptibility to enzymatic degradation, thereby increasing the peptide's in vivo half-life. The protocols provided herein offer a robust framework for the synthesis, purification, and stability assessment of dehydrovaline-containing peptides, enabling researchers to develop more potent and durable peptide-based drugs.

References

-

Jalan, A., Kastner, D. W., Webber, K. G. I., Smith, M. S., Price, J. L., & Castle, S. L. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(19), 5190–5193. [Link]

-

Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Indian Chemical Society, 106(5), 1139-1147. [Link]

-

Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Swenson, D. C., et al. (2016). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of Mass Spectrometry, 51(10). [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Jalan, A., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters. [Link]

-

Smith, M. S., et al. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry. [Link]

-

Jalan, A., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. National Institutes of Health. [Link]

-

Smith, M. S., et al. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. National Institutes of Health. [Link]

-

Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

-

Jenssen, H. (2014). Serum Stability of Peptides. Springer Nature Experiments. [Link]

-

Lee, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Lee, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health. [Link]

-

Swenson, D. C., et al. (2016). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. PubMed. [Link]

-

Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]

-

Mant, C. T., & Hodges, R. S. (1996). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

-

Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Indian Chemical Society. [Link]

-

Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]

Sources

- 1. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 7. ias.ac.in [ias.ac.in]

Application Note & Protocol Guide: Cleavage and Deprotection of Pe-ptides Containing Dehydrovaline

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug discovery, and chemical biology.